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Compound Name: Tiodazosin

Cat. No.: B1223089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tiodazosin is a potent and selective α1-adrenergic receptor antagonist.[1] This technical guide

provides a detailed overview of the chemical structure and a plausible synthetic pathway for

Tiodazosin, based on established methodologies for analogous quinazoline derivatives. The

document includes a summary of its chemical properties, a detailed experimental protocol for

its synthesis, and a visualization of its mechanism of action through the α1-adrenergic signaling

pathway. This guide is intended to serve as a valuable resource for researchers and

professionals involved in the fields of medicinal chemistry, pharmacology, and drug

development.

Chemical Structure and Properties
Tiodazosin is a quinazoline derivative with a complex molecular architecture. Its systematic

IUPAC name is [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl][5-

(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methanone.[1]

The core structure consists of a 4-amino-6,7-dimethoxyquinazoline moiety linked to a

piperazine ring at the 2-position. The other nitrogen of the piperazine is acylated with a 5-

(methylthio)-1,3,4-oxadiazole-2-carbonyl group.

Table 1: Chemical and Physical Properties of Tiodazosin
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Property Value Reference

IUPAC Name

[4-(4-Amino-6,7-

dimethoxyquinazolin-2-

yl)piperazin-1-yl][5-

(methylsulfanyl)-1,3,4-

oxadiazol-2-yl]methanone

[1]

CAS Number 66969-81-1 [1]

Chemical Formula C₁₈H₂₁N₇O₄S [1]

Molar Mass 431.47 g/mol

Appearance Solid (predicted) -

Solubility
Soluble in organic solvents like

DMSO and DMF

Inferred from similar

compounds

SMILES

COC1=C(C=C2C(=C1)C(=NC(

=N2)N3CCN(CC3)C(=O)C4=N

N=C(O4)SC)N)OC

Chemical Structure of Tiodazosin

Caption: Chemical structure of Tiodazosin.

Synthesis Pathway
The synthesis of Tiodazosin can be conceptualized as a multi-step process involving the

construction of two key intermediates: the 4-amino-6,7-dimethoxyquinazoline core and the 5-

(methylthio)-1,3,4-oxadiazole-2-carbonyl side chain, followed by their coupling. While a

specific, detailed synthesis for Tiodazosin is not readily available in the public domain, a

plausible pathway can be constructed based on the well-established synthesis of structurally

related α1-adrenergic antagonists like Doxazosin and Prazosin, as well as known methods for

synthesizing 1,3,4-oxadiazoles.

Proposed Synthetic Workflow
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Quinazoline Core Synthesis

Oxadiazole Side-Chain Synthesis

Coupling and Final Product Formation

3,4-Dimethoxyaniline

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

Cyclization
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2,4-Dichloro-6,7-dimethoxyquinazoline

Chlorination

Phosphorus oxychloride

4-Amino-2-chloro-6,7-dimethoxyquinazoline

Amination
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Nucleophilic Substitution

Carbon disulfide

Potassium dithiocarbazate

Hydrazine
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Methylation

Methyl iodide
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Cyclization

Phosgene or equivalent

2-(Chlorocarbonyl)-5-(methylthio)-1,3,4-oxadiazole

Chlorination

Thionyl chloride

1-(5-(Methylthio)-1,3,4-oxadiazole-2-carbonyl)piperazine

Acylation

Piperazine
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Caption: Proposed multi-stage synthetic workflow for Tiodazosin.
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Experimental Protocols
The following are proposed experimental protocols for the key steps in the synthesis of

Tiodazosin, adapted from procedures for analogous compounds.

Step 1: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A mixture of 3,4-dimethoxyaniline

and urea is heated to induce cyclization, forming the quinazolinedione.

Chlorination: The resulting dione is treated with a chlorinating agent such as phosphorus

oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-

dichloro-6,7-dimethoxyquinazoline.

Selective Amination: The dichloroquinazoline is then reacted with ammonia in a suitable

solvent. The chlorine atom at the 4-position is more reactive and undergoes nucleophilic

substitution to yield the desired 4-amino-2-chloro-6,7-dimethoxyquinazoline intermediate.

Step 2: Synthesis of 1-(5-(Methylthio)-1,3,4-oxadiazole-2-carbonyl)piperazine

Formation of 5-(Methylthio)-1,3,4-oxadiazol-2(3H)-one: This intermediate can be synthesized

from carbon disulfide and hydrazine, followed by methylation and cyclization with phosgene

or a phosgene equivalent.

Conversion to Acid Chloride: The oxadiazolone is then converted to the corresponding acid

chloride, 2-(chlorocarbonyl)-5-(methylthio)-1,3,4-oxadiazole, using a reagent like thionyl

chloride (SOCl₂).

Acylation of Piperazine: The acid chloride is reacted with an excess of piperazine in an inert

solvent to form 1-(5-(methylthio)-1,3,4-oxadiazole-2-carbonyl)piperazine.

Step 3: Coupling and Formation of Tiodazosin

Nucleophilic Aromatic Substitution: The 4-amino-2-chloro-6,7-dimethoxyquinazoline is

reacted with 1-(5-(methylthio)-1,3,4-oxadiazole-2-carbonyl)piperazine in a suitable solvent

such as isopropanol or dimethylformamide (DMF). The reaction is typically carried out at
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elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom at the 2-

position of the quinazoline ring by the secondary amine of the piperazine derivative.

Purification: The final product, Tiodazosin, is then isolated and purified using standard

techniques such as recrystallization or column chromatography.

Table 2: Summary of Proposed Reaction Conditions and Expected Yields

Step
Key
Reagents

Solvent
Temperatur
e (°C)

Expected
Yield (%)

Reference
(Analogous
Reactions)

Quinazoline

Core

Synthesis

Chlorination

POCl₃, N,N-

dimethylanilin

e

Neat Reflux 80-90

Amination NH₃ Isopropanol Reflux 70-85

Oxadiazole

Side-Chain

Synthesis

Cyclization
Phosgene

equivalent
Dioxane Reflux 60-75

Acylation
Piperazine,

Triethylamine

Dichlorometh

ane
0 - RT 85-95

Final

Coupling

Nucleophilic

Substitution
K₂CO₃ DMF 100-120 65-80

Note: The expected yields are estimates based on analogous reactions and may require

optimization for the specific synthesis of Tiodazosin.
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Signaling Pathway
Tiodazosin functions as a competitive antagonist of the α1-adrenergic receptor. These

receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous

catecholamines like norepinephrine and epinephrine, initiate a signaling cascade through the

Gq/11 family of G proteins.

α1-Adrenergic Receptor Signaling Pathway
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Caption: The α1-adrenergic receptor signaling pathway and the inhibitory action of Tiodazosin.
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The binding of an agonist to the α1-adrenergic receptor leads to a conformational change,

activating the associated Gq protein. The activated α subunit of the Gq protein then stimulates

phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a

membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG).

IP₃ diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering

the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺,

activates protein kinase C (PKC). Both elevated Ca²⁺ levels and activated PKC lead to various

downstream cellular responses, most notably smooth muscle contraction. Tiodazosin exerts

its therapeutic effect by competitively blocking the binding of natural agonists to the α1-

adrenergic receptor, thereby inhibiting this signaling cascade and leading to vasodilation and a

reduction in blood pressure.

Conclusion
This technical guide provides a comprehensive overview of the chemical structure, a plausible

synthetic pathway, and the mechanism of action of Tiodazosin. By compiling and adapting

information from the synthesis of analogous compounds, this document offers a valuable

resource for researchers in medicinal chemistry and pharmacology. The detailed signaling

pathway diagram further elucidates the molecular basis of Tiodazosin's therapeutic effects as

an α1-adrenergic receptor antagonist. Further research is warranted to establish a definitive

and optimized synthetic route for Tiodazosin and to fully explore its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1223089#tiodazosin-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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